molecular formula C13H12O B1203395 2-Methoxy-6-vinylnaphthalene CAS No. 63444-51-9

2-Methoxy-6-vinylnaphthalene

Cat. No. B1203395
CAS RN: 63444-51-9
M. Wt: 184.23 g/mol
InChI Key: DGQUMYDUFBBKPK-UHFFFAOYSA-N
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Description

2-Methoxy-6-vinylnaphthalene is a compound that belongs to the category of fused ring organic semiconductors. These compounds are known for their interesting optical and electrical properties due to their planar structure, including reduced band gaps and the ability to undergo both oxidation and reduction processes.

Synthesis Analysis

The synthesis of derivatives of 2-Methoxy-6-vinylnaphthalene involves several key steps. A practical method for synthesizing related compounds includes palladium-catalyzed reactions, regioselective addition reactions, and carbonylation processes (Hiyama et al., 1990). Additionally, the synthesis of polymeric forms of 2-Methoxy-6-vinylnaphthalene derivatives, such as poly(2-methoxynaphthalene), has been achieved through various polymerization techniques (Li et al., 2019).

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-vinylnaphthalene and its derivatives is characterized by a nearly planar conformation. This planarity is a defining feature of the α-methoxynaphthalene moiety, as evidenced in crystallographic studies (Bolte & Bauch, 1998).

Chemical Reactions and Properties

2-Methoxy-6-vinylnaphthalene and its derivatives participate in various chemical reactions, including polymerization and photo-addition reactions. These reactions are influenced by the presence of methoxy and cyano substituents (Chamberlain & McCullough, 1973).

Physical Properties Analysis

The physical properties of 2-Methoxy-6-vinylnaphthalene derivatives, particularly in polymeric forms, include specific optical characteristics such as absorption spectra and emissions. These properties are significantly influenced by the molecular structure and the presence of substituents (Itagaki et al., 1982).

Chemical Properties Analysis

The chemical properties of 2-Methoxy-6-vinylnaphthalene derivatives are characterized by their electrochemical and electronic behaviors. These properties are determined through spectroelectrochemical studies, revealing insights into the nature of charge carriers in doped forms of these compounds (Meana-Esteban et al., 2014).

Scientific Research Applications

  • Polymerization Studies : MVN has been used in coordination polymerizations to produce atactic poly(1-vinylnaphthalene) and perfect syndiotactic poly(MVN). This process, involving half-sandwich scandium and rare-earth metal precursors, allows for controlled polymer production, contributing to materials science and engineering (Li et al., 2019).

  • Synthesis of Naproxen : MVN plays a crucial role in the synthesis of d,l-naproxen, a widely used nonsteroidal anti-inflammatory drug. The hydroformylation of MVN, followed by oxidation, has been studied as an alternative route for naproxen synthesis. This process demonstrates over 98% selectivity to 2-MNP, an important precursor to naproxen (Rajurkar et al., 2007).

  • Naproxen Precursor Synthesis : A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of naproxen, involves the use of MVN. The method includes Pd-catalyzed ethynylation, regioselective addition of HX to the triple bond, and Pd-catalyzed carbonylation (Hiyama et al., 1990).

  • Catalytic Applications : MVN has been used in environmentally benign catalytic reactions. A silica-supported chitosan–palladium complex shows good conversion and high regioselectivity in the carbonylation of MVN. This catalyst system demonstrates the potential for green chemistry applications (Zhang & Xia, 2003).

  • Alkylation Studies : The alkylation of racemic 1-(6-methoxynaphth-2-yl)ethyl acetate by potassium dimethyl malonate, catalyzed by a chiral palladium-DUPHOS complex, provides insights into stereochemical reactions involving MVN (Assié et al., 2010).

  • Hydroesterification Studies : The hydroesterification of MVN to methyl ester of 6-methoxy naphthyl propionic acid (ester of naproxen) has been investigated using palladium complexes. This study contributes to the field of organic synthesis and pharmaceutical production (Atla et al., 2009).

  • Photochemical Reactions : Research on the irradiation of 2-methoxynaphthalene and acrylonitrile in ethanol has led to the formation of complex photo-addition products. Such studies are important for understanding photochemical processes in organic chemistry (Chamberlain & Mccullough, 1973).

  • Asymmetric Hydroformylation : The asymmetric hydroformylation of MVN in a vertical pipes-in-series reactor has been explored. This provides an efficient, in-flow enantioselective synthesis pathway for (S)-Naproxen (Abrams et al., 2016).

Safety And Hazards

2-Methoxy-6-vinylnaphthalene is classified as a skin irritant and can cause serious eye irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing in dust, vapor, mist, or gas . If contact occurs, it is advised to wash thoroughly after handling .

properties

IUPAC Name

2-ethenyl-6-methoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h3-9H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQUMYDUFBBKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345299
Record name 2-Methoxy-6-vinylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-vinylnaphthalene

CAS RN

63444-51-9
Record name 2-Methoxy-6-vinylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxy-naphthaldehyde (432 mg, 2.35 mmol) is added to a solution of instantaneous ylide (Ph3P+Br−+NaNH2, 1.48 g, 2.4 mmol) in anhydrous THF (5 ml). After one hour of stirring at ambient temperature, it is diluted with ether, it is filtered on Celite, and it is chromatographed (hexane/AcOEt 5:1) to obtain 6-methoxy-2-vinyl-naphthalene (390 mg, 90%).
Quantity
432 mg
Type
reactant
Reaction Step One
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Name
Ph3P Br− NaNH2
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Synthesis routes and methods II

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 12.8 kg of ACN, 12.45 kg of DEK and 12.4 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, 4.6 g of PdCl2, and 50.9 g of NMDP. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 6.27 kg of TEA. The agitator is set at 158 rpm and the reactor is pressured and vented with 50 psig nitrogen. The agitator is set to 416 rpm, the reactor is pressured to 100 psig with ethylene and heated with tempered water on the jacket. The reaction temperature ranges from 87° to 98° C., while the pressure varies from 394 to 458 psig. The total reaction time is 3.5 hours with a BMN conversion of 99.6% in two hours. The reactor is cooled, vented, and the reactor contents at 60° C. are transferred for workup, to a 30-gallon glass lined reactor equipped with a 6-inch column. The 20-gallon reactor is then charged with 12.5 kg of DEK, which is then heated to 60° C. and transferred to the 30-gallon reactor.
Name
Quantity
12.8 kg
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reactant
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12.4 kg
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reactant
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TEA
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reactant
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Synthesis routes and methods III

Procedure details

A 20-gallon jacketed stainless steel reactor equipped with a mechanical agitator is charged with 19.45 kg of acetonitrile (ACN) and 12.45 kg of 2-bromo-6-methoxynaphthalene (BMN) formed as described in Example 7 hereof, and 4.8 g of PdCl2. The reactor is pressured and vented three times with 50 psig nitrogen. The reactor is then charged with 5.3 kg of ACN and 5.64 kg of triethylamine (TEA). The agitator is set at 158 rpm and the reactor is pressured and vented three times with 80 psig nitrogen. The reactor is then purged for ten minutes with nitrogen. Next a mixture of 48.6 g of neomenthyldiphenylphosphine (NMDP) dissolved in 0.35 kg of TEA is charged to the reactor. The agitator is set to 412 rpm and the reactor is heated with steam on the jacket. The reaction temperature is initially in the range of 91°-109° C., while the pressure varies from 412°-519 psig. The reaction produces a heat kick, and after 30 minutes the temperature rises to 109° C. with 26° C. cooling water on the jacket. The total reaction time is 1.75 hours with a BMN conversion of 100%. The reactor is cooled, vented, and the reactor contents are transferred to a 30-gallon glass lined reactor for workup.
Quantity
19.45 kg
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reactant
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12.45 kg
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5.3 kg
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reactant
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5.64 kg
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Synthesis routes and methods IV

Procedure details

Charged to a 1000-gallon reactor are the filtered THF-DEK-MVN solution produced in the above procedure containing 550 kg of MVN, 825 kg of DEK, and 825 kg of THF, followed by 0.3 kg of PdCl2, 0.64 kg of CuCl2, 3.1 kg of NMDP, and 200 kg of 10 wt % HCl. The reactor is then pressured to 100 psig with carbon monoxide and the reactor temperature is adjusted to 70° C. The reactor is then pressured to 360 psig with carbon monoxide and held at this pressure until the uptake of carbon monoxide is completed. The reactor is then cooled and the pressure is vented. The reaction typically takes 4-8 hours to go to completion with >95% MVN conversion and a yield of (±)-2-(6-methoxy-2-naphthyl)propionic acid of approximately 90%.
[Compound]
Name
THF-DEK-MVN
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825 kg
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Synthesis routes and methods V

Procedure details

To a 5-gallon stainless steel electrically heated reactor is added 1,485 grams (6.26 mol) of 2-bromo-6-methoxynaphthalene (BMN) (produced as in Example 7 hereof, added as a dry powder through a 2" opening in the reactor head), 672 grams (6.64 mol) of triethylamine, 0.56 grams of PdCl2 (3.2 mmol) and 6.2 grams of NMDP (19 mmol). The reactor is purged three times with nitrogen (50 psig) and then three times with ethylene (50 psig). The reactor is charged with ethylene (about 300 psig) and then warmed at 95° C. Ethylene pressure in the reactor is raised to about 550 psig after reaching reaction temperature. When the reaction is completed, the reaction mixture is cooled to below 50° C. and the ethylene is vented. Diethyl ketone (3,835 g) is added to the reaction mixture. Aqueous sodium hydroxide (24.8 wt %) is then added to the reaction mixture to neutralize the triethylamine hydrobromide salt formed during the reaction. The aqueous phase is removed, as well as possible at this point, from the reactor. The reaction mixture is filtered using a medium porosity 3-liter sintered glass funnel and any further aqueous phase that separates is removed. The volatile organics (acetonitrile, diethyl ketone, triethylamine) are removed at reduced pressure (1 mm Hg, 45° C.) to give 6-methoxy-2-vinylnaphthalene as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-6-vinylnaphthalene
Reactant of Route 2
2-Methoxy-6-vinylnaphthalene
Reactant of Route 3
2-Methoxy-6-vinylnaphthalene
Reactant of Route 4
Reactant of Route 4
2-Methoxy-6-vinylnaphthalene
Reactant of Route 5
Reactant of Route 5
2-Methoxy-6-vinylnaphthalene
Reactant of Route 6
Reactant of Route 6
2-Methoxy-6-vinylnaphthalene

Citations

For This Compound
123
Citations
Y Kawashima, K Okano, K Nozaki… - Bulletin of the Chemical …, 2004 - journal.csj.jp
… When (S)-2-dicyclopentylphosphino20-methoxy-1,10-binaphthyl was used for the asymmetric hydroesterification of 2-methoxy-6-vinylnaphthalene, (S)-naproxen methyl ester was …
Number of citations: 53 www.journal.csj.jp
M Nandi, J Jin, TV RajanBabu - Journal of the American Chemical …, 1999 - ACS Publications
… 6 Replacement of the-OMe group of MOP with a OCH2Ph (3c) resulted in an isolated yield of 97%(73% ee) for the hydrovinylation of 2-methoxy-6-vinylnaphthalene (MVN) at-55 C. The …
Number of citations: 164 pubs.acs.org
J Jin, TV RajanBabu - Tetrahedron, 2000 - Elsevier
… For reasons not yet apparent, 2-methoxy-6-vinylnaphthalene gave the regioisomeric products in a ratio of 10:1 under the standard conditions (Eq. (6a)). Heterodimerization of 6-methoxy…
Number of citations: 31 www.sciencedirect.com
E Alacid, C Najera - The Journal of Organic Chemistry, 2008 - ACS Publications
… Starting from the first substrate, 2-methoxy-6-vinylnaphthalene, 18 an intermediate in the synthesis of naproxene, 19 was isolated in 83% yield using complex 1 under microwave …
Number of citations: 130 pubs.acs.org
N Fujieda, T Nakano, Y Taniguchi… - Journal of the …, 2017 - ACS Publications
… In a docking simulation experiment using 2-methoxy-6-vinylnaphthalene as a substrate, we found two low-energy conformations with nearly the same energy (Figure S9A,B). This …
Number of citations: 27 pubs.acs.org
M Jimenez-Salcedo, M Monge, MT Tena - Journal of Environmental …, 2022 - Elsevier
… P3 was assigned to 2-methoxy-6-vinylnaphthalene. The main signals in the MS 2 spectrum … the ether 2-methoxy-6-vinylnaphthalene and therefore it is less retained in the C18 column. …
Number of citations: 10 www.sciencedirect.com
TV RajanBabu - Chemical reviews, 2003 - ACS Publications
… Derivatives such as 4-isobutylstyrene, 3-fluoro-4-phenylstyrene, 2-methoxy-6-vinylnaphthalene, and 3-benzoylstyrene all potential precursors of important antiinflammatory agents give …
Number of citations: 303 pubs.acs.org
TV RajanBabu, AL Casalnuovo… - Current Organic …, 2003 - ingentaconnect.com
… 2-Methoxy-6-vinylnaphthalene (MVN) and 4-isobutylstyrene gave nearly quantitative yields of the products in 62 % and 40 % ee (S-isomers) respectively (Eq. 10) [21]. In addition, we …
Number of citations: 25 www.ingentaconnect.com
D Gärtner, A Welther, BR Rad, R Wolf… - Angewandte Chemie …, 2014 - Wiley Online Library
75 years after the discovery of hydroformylation, cobalt catalysts are now undergoing a renaissance in hydrogenation reactions. We have evaluated arene metalates in which the low‐…
Number of citations: 101 onlinelibrary.wiley.com
TV RajanBabu, N Nomura, J Jin, M Nandi… - The Journal of …, 2003 - ACS Publications
… Hydrovinylation of styrene and 2-methoxy-6-vinylnaphthalene (MVN) was carried out using the MOP ligand under the standard protocol described earlier (eq 10) using AgOTf, and the …
Number of citations: 105 pubs.acs.org

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